2,2,2-Trifluoroethyl cyanomethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

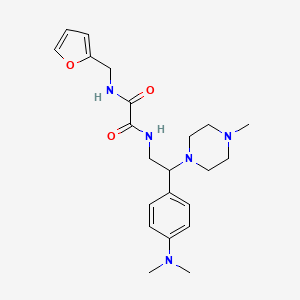

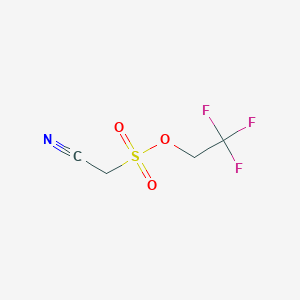

2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the CAS Number: 1870076-40-6 . It has a molecular weight of 203.14 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl cyanomethanesulfonate . The InChI code is 1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 . The InChI key is GLFYAWZPFFRAOV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trifluoroethyl cyanomethanesulfonate are not available, it’s known that trifluoroethyl groups are often used in organic synthesis reactions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.611 g/mL at 25 °C . The refractive index is n20/D 1.306 .科学的研究の応用

Synthesis of Sulfonamide-based Kinase Inhibitors

Researchers have exploited the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for the synthesis of sulfonamide-based kinase inhibitors, targeting serine-threonine kinases for cancer treatment. This involved a series of chemical transformations, starting from 3-nitrophenylmethanesulfonyl chloride to ultimately yield sulfonamide derivatives that were tested as inhibitors of human cyclin-dependent kinase 2, showing significant potency in some cases (Wong et al., 2010).

Creation of Onium Salts

The compound has been used in the synthesis of various 2,2,2-trifluoroethyl onium triflates, involving reactions with tertiary amines, sulfides, and a phosphine. This process has demonstrated the compound's versatility in producing sulfoxides and N-oxide converted salts, highlighting its application in creating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).

Johnson-Corey-Chaykovsky Reaction

2,2,2-Trifluoroethyl cyanomethanesulfonate has shown efficiency as an ylide reagent in the Johnson-Corey-Chaykovsky reaction, leading to the formation of trifluoromethyl epoxides, cyclopropanes, and aziridines with notable diastereoselectivity. This underscores its utility in synthetic organic chemistry for constructing molecules with specific stereochemical configurations (Duan et al., 2015).

Synthesis of Isotopically Labeled Compounds

It has been used in the synthesis of isotopically labeled compounds, such as [2-3H2]-2-aminoethanesulfonate, demonstrating its potential in producing labeled molecules for biochemical studies (Fellman, 1981).

Generation of Trifluoromethylcarbene

The compound has facilitated the generation of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes. This application highlights its role in introducing trifluoromethyl groups into organic molecules, enhancing their properties (Duan et al., 2016).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Fluorine-containing organic compounds are increasingly being used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that there could be potential future applications for 2,2,2-Trifluoroethyl cyanomethanesulfonate in similar areas.

作用機序

Target of Action

It is known that this compound is used as a reagent in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

2,2,2-Trifluoroethyl cyanomethanesulfonate interacts with its targets through chemical reactions. For instance, it has been used as a solvent to control nucleophilic peptide arylation .

Result of Action

The molecular and cellular effects of 2,2,2-Trifluoroethyl cyanomethanesulfonate’s action would depend on the specific targets and reaction conditions. For instance, in the context of peptide arylation, it can influence the selectivity of the reaction, leading to the formation of specific arylated peptides .

Action Environment

The action, efficacy, and stability of 2,2,2-Trifluoroethyl cyanomethanesulfonate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For example, its use as a solvent in peptide arylation reactions suggests that it may have different effects in different solvent environments .

特性

IUPAC Name |

2,2,2-trifluoroethyl cyanomethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFYAWZPFFRAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl cyanomethanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)

![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide](/img/structure/B2630972.png)